(S)-1-N-Boc-piperidine-2-ethanol
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Enzymatic Resolution and Synthesis of Piperidine Alkaloids : (S)-1-N-Boc-piperidine-2-ethanol has been used in the enzymatic resolution process, demonstrating remote stereocenter discrimination. This process was essential for the gram-scale synthesis of enantiomeric N-Boc alcohols, which are key intermediates in the preparation of piperidine alkaloids such as sedamine and allosedamine (Angoli et al., 2003).
Synthesis of Pharmaceutically Relevant Compounds : The compound has been involved in the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, important for pharmaceutical applications. This involved lithiation-substitution of N-Boc-2-phenylpyrrolidine or -piperidine (Sheikh et al., 2012).
Hydrogen Bond Studies : Studies have been conducted on the hydrogen bond interactions between piperidine-ethanol and other compounds, providing insights into molecular structures and properties relevant to chemical and pharmaceutical research (Dega-Szafran et al., 2019).
Synthesis of Biologically Active Piperidinic Compounds : It has been used in various methodologies for the synthesis of biologically active piperidinic compounds, such as in the creation of substituted piperidines, which are significant in therapeutic applications (Cossy, 2005).
Diverse Synthetic Applications : The compound has been employed in diverse synthetic applications, such as in the synthesis of Ibrutinib chiral intermediates, indicating its versatility in organic synthesis (Chen et al., 2019).
Targeted and Diversity-Oriented Synthesis : It has been used in targeted and diversity-oriented synthesis approaches, particularly in the creation of natural and synthetic compounds, leveraging its functional groups and stereocenter (Perdicchia et al., 2015).
Catalytic Synthesis and Medicinal Chemistry : The compound has applications in catalytic synthesis and medicinal chemistry, such as in the asymmetric synthesis of 2-aryl and 2-vinyl piperidines, which are crucial for pharmaceutical development (Beng & Gawley, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVQOFUGXMVESU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363812 | |
Record name | (S)-1-N-Boc-piperidine-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-N-Boc-piperidine-2-ethanol | |
CAS RN |
199942-74-0 | |
Record name | (S)-1-N-Boc-piperidine-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 199942-74-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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